![molecular formula C18H16N2O2 B1635868 1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 400073-98-5](/img/structure/B1635868.png)
1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
Scientific Research Applications
Proteomics Research
This compound has been identified as a product for proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . Proteomics is crucial for understanding cellular processes, identifying biomarkers for diseases, and developing novel therapeutic strategies.
Medicinal Chemistry
Indole derivatives, which share a similar heterocyclic structure with our compound of interest, have shown a wide range of biological activities. These activities include antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making them valuable in drug discovery and development . The compound’s potential to bind with high affinity to multiple receptors could be explored for creating new pharmacologically active molecules.
Agricultural Chemistry
In agriculture, compounds with pyrazole structures are often key ingredients in the synthesis of agrochemicals. They play a significant role in protecting crops from pests and enhancing agricultural productivity . The structural motif of pyrazole is integral to the development of new pesticides and herbicides.
Material Science
Organic intermediates with borate and sulfonamide groups, similar to the pyrazole derivatives, are used in material science for their unique physicochemical properties. They are involved in the synthesis of various materials, including stimulus-responsive drug carriers and fluorescent probes for identifying biological and chemical substances .
Environmental Science
The environmental applications of pyrazole derivatives are linked to their role in the synthesis of alkaloids and other natural products. These compounds can be used in environmental remediation processes, such as the detoxification of pollutants or as part of biosensors for environmental monitoring .
Analytical Chemistry
Pyrazole derivatives are also important in analytical chemistry, where they are used as synthons for various heterocycles. Their structural modifications can significantly affect the bioactivities, which is essential for developing new analytical methods and reagents .
Biochemistry
In biochemistry, the indole nucleus, which is structurally related to pyrazole, is found in many biologically active compounds. These compounds are used to treat various disorders and diseases due to their broad-spectrum biological activities. The compound could be used to synthesize new biochemical agents with potential therapeutic applications .
properties
IUPAC Name |
1-methyl-5-(4-methylphenoxy)-3-phenylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-8-10-15(11-9-13)22-18-16(12-21)17(19-20(18)2)14-6-4-3-5-7-14/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTGQTGBOYBAHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=NN2C)C3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166508 | |
Record name | 1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
400073-98-5 | |
Record name | 1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400073-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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